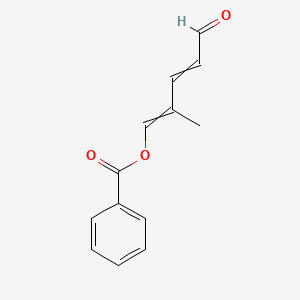
2-Methyl-5-oxopenta-1,3-dien-1-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-oxopenta-1,3-dien-1-yl benzoate is an organic compound with a molecular mass of 216.078644244 daltons . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Vorbereitungsmethoden
The synthesis of 2-Methyl-5-oxopenta-1,3-dien-1-yl benzoate can be achieved through various synthetic routes. One common method involves the esterification of benzoic acid with 2-Methyl-5-oxopenta-1,3-dien-1-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. These methods often employ automated systems to control the temperature, pressure, and reactant concentrations, ensuring consistent and efficient production .
Analyse Chemischer Reaktionen
2-Methyl-5-oxopenta-1,3-dien-1-yl benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involving this compound often occur at the benzylic position.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-oxopenta-1,3-dien-1-yl benzoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-5-oxopenta-1,3-dien-1-yl benzoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways involved in its biological activities are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-oxopenta-1,3-dien-1-yl benzoate can be compared with other similar esters, such as methyl benzoate, ethyl benzoate, and isopropyl benzoate .
Methyl benzoate: Known for its pleasant odor and used in perfumes and flavorings.
Ethyl benzoate: Similar to methyl benzoate but with a slightly different odor profile.
Isopropyl benzoate: Used in various industrial applications due to its unique chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other esters .
Eigenschaften
CAS-Nummer |
55546-49-1 |
|---|---|
Molekularformel |
C13H12O3 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
(2-methyl-5-oxopenta-1,3-dienyl) benzoate |
InChI |
InChI=1S/C13H12O3/c1-11(6-5-9-14)10-16-13(15)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI-Schlüssel |
OWFXMJGJSGEZHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=COC(=O)C1=CC=CC=C1)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


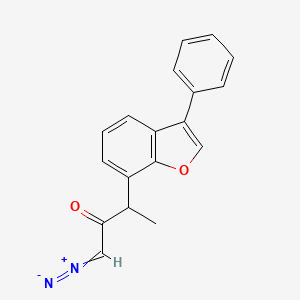
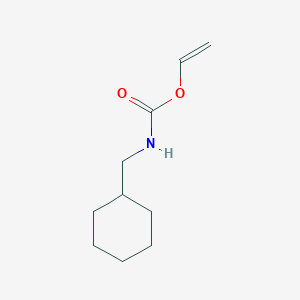
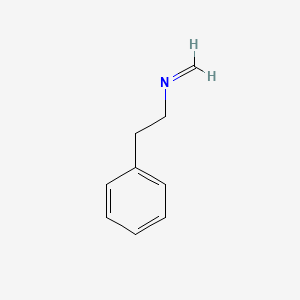
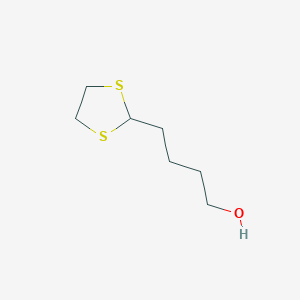
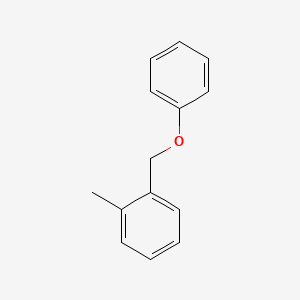
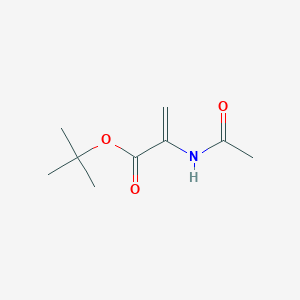
![Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B14625558.png)
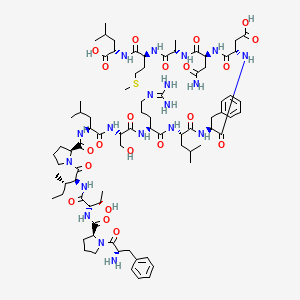
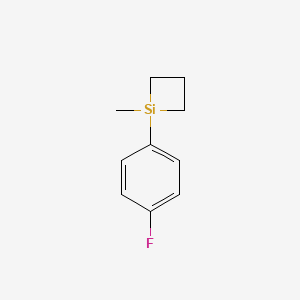
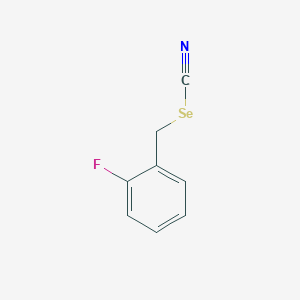
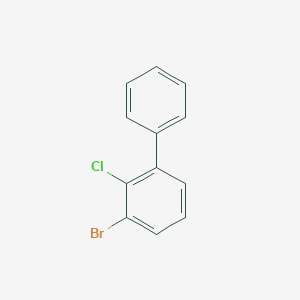
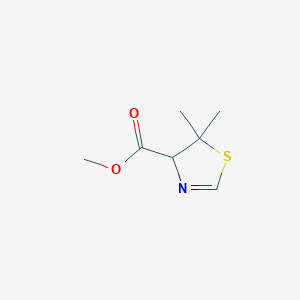
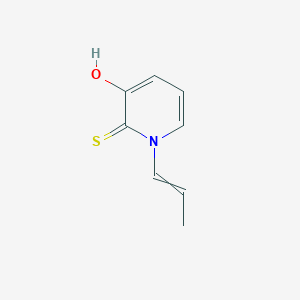
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14625589.png)
